1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene

説明

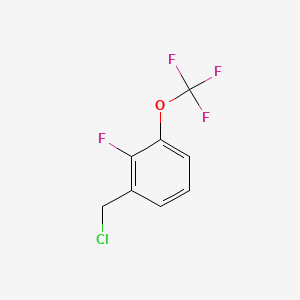

1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6ClF3O. This compound is characterized by the presence of a chloromethyl group, a fluoro group, and a trifluoromethoxy group attached to a benzene ring. It is a member of the trifluoromethoxybenzene family, which is known for its unique chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

準備方法

The synthesis of 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable benzene derivative, followed by fluorination and trifluoromethoxylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .

For industrial production, the process may involve:

Chlorination: Introducing chlorine into the raw material, such as benzaldehyde, in the presence of a catalyst like phosphorus pentachloride.

Fluorination: Treating the chlorinated product with anhydrous hydrogen fluoride to introduce the fluoro group.

Trifluoromethoxylation: Using specialized trifluoromethoxylation reagents to attach the trifluoromethoxy group.

化学反応の分析

1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Trifluoromethylation: The trifluoromethoxy group can undergo radical trifluoromethylation, which is a key reaction in the synthesis of many fluorinated compounds.

Common reagents used in these reactions include phosphorus pentachloride, anhydrous hydrogen fluoride, and various trifluoromethoxylation reagents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or oxidizing/reducing agents used .

科学的研究の応用

Applications in Pharmaceuticals

1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in the development of drugs targeting different biological pathways.

Case Studies:

- Anticancer Agents : Research has shown that compounds derived from this chloromethylated structure exhibit potential anticancer properties by interfering with cellular proliferation mechanisms.

- Antimicrobial Activity : Studies indicate that certain derivatives possess significant antimicrobial activity, making them candidates for new antibiotic formulations.

Applications in Agrochemicals

The compound is also pivotal in the agrochemical industry, particularly as a precursor for herbicides and pesticides. The trifluoromethoxy group enhances the lipophilicity and biological activity of these agrochemicals.

Case Studies:

- Herbicide Development : Compounds synthesized from this compound have been tested for their efficacy against various weeds, demonstrating improved selectivity and potency compared to traditional herbicides.

- Insecticides : Research has indicated that derivatives can disrupt insect hormonal systems, leading to effective pest control solutions.

Material Science Applications

In addition to its pharmaceutical and agrochemical uses, this compound finds applications in material science, particularly in the development of liquid crystal materials and electronic chemicals. The unique electronic properties imparted by the trifluoromethoxy group make it suitable for advanced electronic applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Pharmaceuticals | Anticancer agents, antimicrobial compounds | Effective against cancer cell lines |

| Agrochemicals | Herbicides, insecticides | Improved efficacy over traditional agents |

| Material Science | Liquid crystals, electronic materials | Enhanced electronic properties |

作用機序

The mechanism by which 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group, in particular, can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. This makes it a valuable tool in the development of drugs and other bioactive compounds .

類似化合物との比較

1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

1-(Chloromethyl)-4-(trifluoromethoxy)benzene: This compound has a similar structure but with the trifluoromethoxy group in a different position, leading to different chemical properties and reactivity.

4-(Trifluoromethyl)benzyl chloride: Another related compound with a trifluoromethyl group instead of a trifluoromethoxy group, which affects its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in various fields .

生物活性

1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene, with the CAS number 1373864-66-4, is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the trifluoromethoxy and chloromethyl groups, suggest a range of possible interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C9H7ClF4O, and it possesses a molecular weight of 232.6 g/mol. The presence of electronegative fluorine atoms contributes to its lipophilicity and potential bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C9H7ClF4O |

| Molecular Weight | 232.6 g/mol |

| CAS Number | 1373864-66-4 |

| Melting Point | Not available |

| Solubility | Not extensively studied |

The biological activity of this compound may be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trifluoromethoxy group can enhance the compound's hydrophobic character, facilitating membrane penetration and interaction with intracellular targets. Additionally, the chloromethyl group may participate in nucleophilic substitution reactions, potentially leading to the formation of more reactive intermediates.

Biological Activity

Research indicates that fluorinated compounds often exhibit enhanced biological properties compared to their non-fluorinated counterparts. For this compound, preliminary studies suggest potential activities in:

- Antimicrobial Activity : Fluorinated compounds have been shown to possess antibacterial properties. The structural features of this compound may contribute to its efficacy against various bacterial strains.

- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanism may involve the disruption of cellular processes or induction of apoptosis.

Case Studies

- Antimicrobial Efficacy : A study investigating a series of chloromethylated fluorobenzenes found that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted the importance of the trifluoromethoxy group in enhancing the lipophilicity and biological activity of the compounds tested .

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that certain fluorinated benzene derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involved the inhibition of key enzymes involved in cell proliferation .

Comparative Analysis

A comparison with structurally related compounds illustrates the influence of specific functional groups on biological activity:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Significant |

| 1-Fluoro-2-methyl-3-trifluoromethoxybenzene | Low | Moderate |

| 1-Chloro-2-fluoro-3-methoxybenzene | High | Low |

特性

IUPAC Name |

1-(chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4O/c9-4-5-2-1-3-6(7(5)10)14-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMSLJKBPIQURI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737395 | |

| Record name | 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373864-66-4 | |

| Record name | 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。